N-methyl-N-nitrosocyclobutanamine
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Overview
Description
N-methyl-N-nitrosocyclobutanamine is a chemical compound belonging to the class of N-nitrosamines. These compounds are known for their potential mutagenic and carcinogenic properties. This compound has a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol . It is structurally characterized by a cyclobutane ring attached to a nitroso group and a methyl group.
Preparation Methods
The synthesis of N-methyl-N-nitrosocyclobutanamine can be achieved through various methods. One efficient method involves the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields. Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions under mild and homogeneous conditions . Industrial production methods typically involve similar nitrosation reactions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-methyl-N-nitrosocyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include tert-butyl nitrite for nitrosation and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include nitroso derivatives and amine derivatives.
Scientific Research Applications
N-methyl-N-nitrosocyclobutanamine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of N-nitrosamines.
Biology: Research on its mutagenic and carcinogenic properties helps understand the biological impact of N-nitrosamines.
Mechanism of Action
The mechanism of action of N-methyl-N-nitrosocyclobutanamine involves its bioactivation and interaction with cellular components. The compound undergoes metabolic activation, leading to the formation of reactive intermediates that can interact with DNA and proteins, causing mutations and potentially leading to carcinogenesis . The molecular targets include DNA and various enzymes involved in metabolic pathways.
Comparison with Similar Compounds
N-methyl-N-nitrosocyclobutanamine can be compared with other N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). While all these compounds share the nitroso functional group, this compound is unique due to its cyclobutane ring structure, which influences its reactivity and biological effects . Similar compounds include NDMA, NDEA, and N-nitrosomorpholine (NMOR), each with distinct structural features and reactivity profiles .
Properties
CAS No. |
2624140-70-9 |
---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N-cyclobutyl-N-methylnitrous amide |
InChI |
InChI=1S/C5H10N2O/c1-7(6-8)5-3-2-4-5/h5H,2-4H2,1H3 |
InChI Key |
XBJRRLMCVKWJOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)N=O |
Purity |
95 |
Origin of Product |
United States |
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